molecular formula C18H19N3O3 B5171458 N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide

N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide

Cat. No.: B5171458
M. Wt: 325.4 g/mol
InChI Key: PYPMLCOJAIUYMW-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide typically involves the reaction of 4-ethylphenylhydrazine with 2-methylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with oxalyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide
  • N-(4-ethylphenyl)-2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoacetamide
  • N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-thioacetamide

Uniqueness

N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-ethylphenyl and 2-methylbenzoyl groups may confer distinct properties compared to similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-3-13-8-10-14(11-9-13)19-17(23)18(24)21-20-16(22)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,19,23)(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPMLCOJAIUYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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